[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium is a lysophosphatidylcholine derivative. Lysophosphatidylcholines are a class of phospholipids that play a crucial role in cell membrane structure and function. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium typically involves the esterification of lysophosphatidylcholine with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of lysophosphatidylcholine from natural sources such as egg yolk or soybeans, followed by chemical modification to introduce the hexanoic acid moiety. The process may involve multiple purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the hexanoic acid moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Peroxides and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lysophosphatidylcholines.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium is used as a model compound to study the behavior of lysophosphatidylcholines in various chemical reactions .
Biology
In biological research, this compound is used to investigate cell membrane dynamics and the role of lysophosphatidylcholines in cellular signaling pathways .
Medicine
In medicine, this compound is studied for its potential therapeutic applications, including its role in modulating inflammatory responses and its potential as a drug delivery vehicle .
Industry
In the industrial sector, this compound is used in the formulation of emulsifiers and surfactants due to its amphiphilic properties .
Mechanism of Action
[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium exerts its effects by integrating into cell membranes and altering their fluidity and permeability. It interacts with various membrane proteins and lipids, modulating their function and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[(2R)-2-hydroxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyloxy]propyl phosphonato]oxy}ethyl)trimethylazanium: Another lysophosphatidylcholine derivative with different fatty acid moieties.
[(2R)-2,3-bis(nonanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium: A similar compound with nonanoic acid instead of hexanoic acid.
Uniqueness
[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This uniqueness makes it particularly useful in specific research and industrial applications .
Properties
Molecular Formula |
C13H24NO5+ |
---|---|
Molecular Weight |
274.33 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(6-oxohexanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C13H23NO5/c1-14(2,3)10-11(9-12(16)17)19-13(18)7-5-4-6-8-15/h8,11H,4-7,9-10H2,1-3H3/p+1/t11-/m1/s1 |
InChI Key |
AVUIBUJHEKVMCG-LLVKDONJSA-O |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCC=O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.